molecular formula C21H19FN4O4S2 B2807630 3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile CAS No. 1351792-50-1

3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile

Cat. No.: B2807630
CAS No.: 1351792-50-1
M. Wt: 474.53
InChI Key: DOWFYLGVRGVZLT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile involves multiple steps, starting with the preparation of the quinoline core. The quinoline core is typically synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving high yields and purity.

Chemical Reactions Analysis

3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile involves its interaction with specific molecular targets. The quinoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring and sulfonyl groups enhance the compound’s binding affinity and specificity for these targets. The exact pathways involved depend on the specific biological context and the targets being studied .

Comparison with Similar Compounds

3-({7-Fluoro-4-[4-(methylsulfonyl)piperazin-1-yl]quinolin-3-yl}sulfonyl)benzonitrile can be compared with other quinoline derivatives and piperazine-containing compounds. Similar compounds include:

    Chloroquine: A well-known antimalarial drug with a quinoline core.

    Piperazine: A simple cyclic amine used in various pharmaceutical applications.

    Sulfonylureas: A class of compounds used in the treatment of diabetes, containing sulfonyl groups.

The uniqueness of this compound lies in its combination of these structural features, which confer specific chemical and biological properties .

Properties

IUPAC Name

3-[7-fluoro-4-(4-methylsulfonylpiperazin-1-yl)quinolin-3-yl]sulfonylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O4S2/c1-31(27,28)26-9-7-25(8-10-26)21-18-6-5-16(22)12-19(18)24-14-20(21)32(29,30)17-4-2-3-15(11-17)13-23/h2-6,11-12,14H,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWFYLGVRGVZLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=C3C=CC(=CC3=NC=C2S(=O)(=O)C4=CC=CC(=C4)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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